
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- is an organoselenium compound. Organoselenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, may exhibit interesting biological activities due to the presence of selenium, which is known for its antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: Appropriate aromatic precursors with functional groups that can facilitate cyclization.
Reaction Conditions: The reaction may require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or other selenium-containing species.
Reduction: Reduction reactions can convert the compound into different selenium-containing derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Molecular targets may include enzymes and proteins involved in oxidative stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebselen: Another organoselenium compound with antioxidant properties.
Selenocysteine: The 21st amino acid, containing selenium.
Selenomethionine: A naturally occurring amino acid with selenium.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-methyl-2-phenyl- is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other organoselenium compounds.
Propriétés
Numéro CAS |
81744-05-0 |
|---|---|
Formule moléculaire |
C14H11NOSe |
Poids moléculaire |
288.21 g/mol |
Nom IUPAC |
6-methyl-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NOSe/c1-10-7-8-12-13(9-10)17-15(14(12)16)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
SSMHBFAVMHUSJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)N([Se]2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
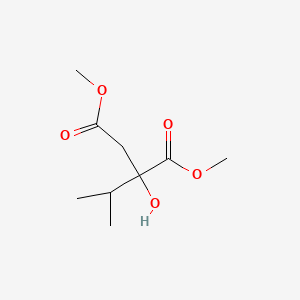


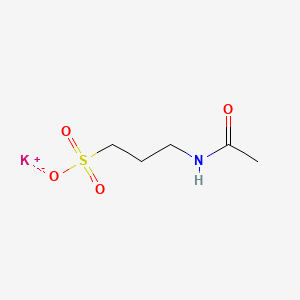
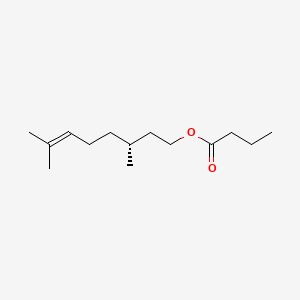



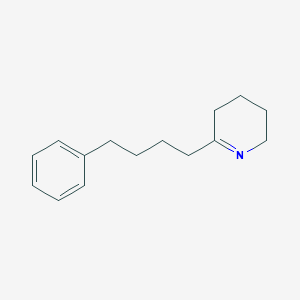

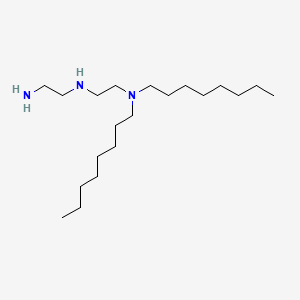

![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
